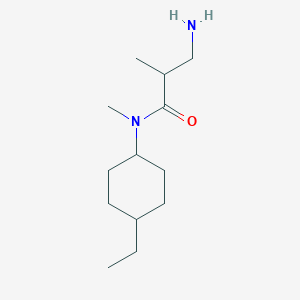![molecular formula C10H14N4O B7589496 N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B7589496.png)
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine, commonly known as MPO, is a chemical compound that has recently garnered attention in the scientific community due to its potential applications in various fields. MPO is a small molecule that has been shown to have a unique mechanism of action, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of MPO involves its ability to bind to a specific receptor in the brain known as the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. By binding to this receptor, MPO can modulate its activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
MPO has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the promotion of cell survival. In addition, MPO has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPO is its unique mechanism of action, which makes it a valuable tool for studying the function of the sigma-1 receptor. In addition, MPO is relatively easy to synthesize and can be produced in high yields and purity. However, there are also limitations to the use of MPO in lab experiments, including its potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are several future directions for research involving MPO. One area of interest is the development of MPO-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of MPO's effects on other cellular processes and its potential applications in other fields such as cancer research. Further research is also needed to fully understand the mechanism of action of MPO and its potential side effects.
In conclusion, N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine, or MPO, is a promising small molecule that has potential applications in various fields. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for scientific research. However, further research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of MPO involves a multi-step process that begins with the reaction of 2-methylpyrazole with formaldehyde to produce 2-methyl-3-formylpyrazole. This intermediate is then reacted with 5-methyl-1,2-oxazole to produce the final product, MPO. The synthesis of MPO has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
MPO has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, MPO has been shown to have potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, MPO has been used as a tool to study the function of certain receptors in the brain. In biochemistry, MPO has been used to study the interactions between proteins and small molecules.
Propriétés
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-8-5-9(13-15-8)6-11-7-10-3-4-12-14(10)2/h3-5,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOXRFLOZBMJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)

![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)
![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)

![2-[(4-Ethylbenzoyl)-methylamino]butanoic acid](/img/structure/B7589475.png)
![2-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7589489.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7589493.png)
![2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7589511.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)
